Vitexilactone

Vue d'ensemble

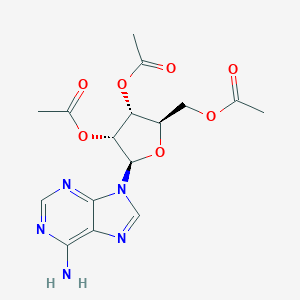

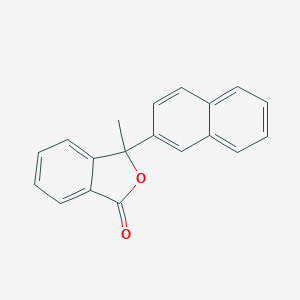

Description

Vitexilactone is a naturally occurring sesquiterpene lactone found in several species of the Vitex genus. It is a highly oxygenated compound containing a five-membered lactone ring, and is known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. It is also used in the synthesis of other biologically active compounds and has been studied for its potential therapeutic applications.

Applications De Recherche Scientifique

Induction de l'adipogenèse

La vitexilactone a été trouvée pour induire l'adipogenèse, qui est le processus de différenciation cellulaire par lequel les préadipocytes deviennent des adipocytes . Ce processus est similaire aux effets de la rosiglitazone, un médicament utilisé pour traiter le diabète de type 2 . La this compound augmente l'accumulation de lipides, l'expression de l'adiponectine et du GLUT4 dans la membrane cellulaire, et diminue à la fois la taille des adipocytes et la phosphorylation de l'IRS-1, de l'ERK1/2 et de la JNK dans les cellules 3T3-L1 .

Sensibilisation à l'insuline

La this compound a montré des effets similaires à la rosiglitazone, suggérant son potentiel en tant que sensibilisateur de l'insuline . Les sensibilisateurs de l'insuline sont des agents thérapeutiques utilisés pour le traitement du diabète de type 2 .

Agoniste du PPARγ

La this compound peut induire l'adipogenèse en tant qu'agoniste du PPARγ, de manière similaire à la rosiglitazone . Le PPARγ est un récepteur nucléaire qui joue un rôle crucial dans la régulation de l'adipogenèse et de la sensibilité à l'insuline .

Propriétés anti-inflammatoires

La this compound a été trouvée pour inhiber la production de cytokines pro-inflammatoires telles que le facteur de nécrose tumorale-α (TNF-α) et l'interleukine-1β (IL-1β) . Cela suggère son utilisation potentielle dans le traitement des maladies inflammatoires immunomédiées .

5. Agent thérapeutique potentiel pour la douleur rhumatismale Les feuilles de Vitex trifolia L., qui contiennent de la this compound, sont utilisées traditionnellement pour traiter les affections liées à l'inflammation comme la douleur rhumatismale<a aria-label="2: 5. Agent thérapeutique potentiel pour la douleur rhumatismale" data-citationid="833188b7-9c38-11a5-c116-f577938

Mécanisme D'action

Target of Action

Vitexilactone, a constituent from Vitex trifolia L., primarily targets peroxisome proliferator-activated receptor γ (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in the regulation of adipogenesis and lipid metabolism . It also targets tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) , which are pro-inflammatory cytokines involved in immune-mediated inflammatory diseases .

Mode of Action

This compound interacts with its targets to induce changes in cellular processes. It increases lipid accumulation, the expression of adiponectin and GLUT4 in the cell membrane, and decreases both the size of adipocytes and the phosphorylation of IRS-1, ERK1/2, and JNK in 3T3-L1 cells . It also inhibits the production of TNF-α and IL-1β . The action of this compound on adipocytes is mediated by PPARγ .

Biochemical Pathways

This compound affects the adipogenesis pathway, which is the process by which preadipocytes mature into adipocytes . It also impacts the inflammatory pathway by inhibiting the production of pro-inflammatory cytokines TNF-α and IL-1β .

Result of Action

The molecular and cellular effects of this compound’s action include increased lipid accumulation, increased expression of adiponectin and GLUT4 in the cell membrane, decreased size of adipocytes, and decreased phosphorylation of IRS-1, ERK1/2, and JNK in 3T3-L1 cells . It also results in the inhibition of the production of TNF-α and IL-1β .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Vitexilactone interacts with several biomolecules in biochemical reactions. A molecular docking study revealed that this compound has the best binding affinities against the target receptors (potassium channel receptor, human gamma-aminobutyric acid receptor, and human peroxiredoxin 5) for anxiolytic, sedative, and antioxidant activities .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been found to induce cell apoptosis and inhibit the cell cycle of cancer cells . Furthermore, this compound has been shown to suppress TNF-α and IL-1β production in human U937 macrophages .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been found to bind to target receptors such as the potassium channel receptor, human gamma-aminobutyric acid receptor, and human peroxiredoxin 5 . These binding interactions lead to changes in gene expression and can result in enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

It has been observed to have significant and dose-dependent anxiolytic and sedative activity .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it has been found to have significant and dose-dependent anxiolytic and sedative activity .

Metabolic Pathways

It has been found to interact with various enzymes and receptors, suggesting that it may be involved in several metabolic pathways .

Propriétés

IUPAC Name |

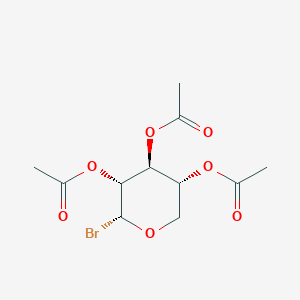

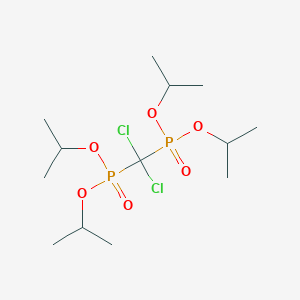

[(1R,3R,4R,4aS,8aS)-4-hydroxy-3,4a,8,8-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O5/c1-14-11-17(27-15(2)23)19-20(3,4)8-6-9-21(19,5)22(14,25)10-7-16-12-18(24)26-13-16/h12,14,17,19,25H,6-11,13H2,1-5H3/t14-,17-,19+,21+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBWWXAGANVJTLU-HEXLTJKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2C(CCCC2(C1(CCC3=CC(=O)OC3)O)C)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]([C@@H]2[C@@]([C@]1(CCC3=CC(=O)OC3)O)(CCCC2(C)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20210164 | |

| Record name | Vitexilactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61263-49-8 | |

| Record name | Vitexilactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61263-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vitexilactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061263498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vitexilactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VITEXILACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HP9QLE96R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(2-Naphthyl)ethyl]benzoic acid](/img/structure/B16750.png)

![N-{4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl}hydrazinecarboxamide](/img/structure/B16756.png)